SnAP DA Reagent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of SnAP DA Reagent involves the use of SnAP (Stannyl Amino Propyl) reagents. These reagents provide a one-step route to saturated N-heterocycles when used in tandem with various aldehyde substrates . The reaction conditions are typically mild, and the process is well-tolerated by aldehydes bearing aryl, heteroaryl, aliphatic, halogenated, and glyoxylate groups . Industrial production methods for this compound are not extensively documented, but the use of SnAP reagents in automated synthesis platforms like the Synple Automated Synthesis Platform is noted .

Analyse Des Réactions Chimiques

SnAP DA Reagent undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the stannyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively detailed in the literature.

Cross-Coupling Reactions: SnAP reagents are known for their application in cross-coupling reactions to form N-heterocycles.

Common reagents used in these reactions include various aldehydes and mild reaction conditions. The major products formed from these reactions are saturated N-heterocycles, which are valuable in pharmaceutical and chemical research .

Applications De Recherche Scientifique

Synthesis of N-Heterocycles

The primary application of SnAP DA Reagent is in the synthesis of saturated N-heterocycles, including piperazines and morpholines. These compounds are essential intermediates in pharmaceutical chemistry due to their presence in numerous bioactive molecules . The reagent's ability to operate under mild conditions enhances its appeal for synthesizing complex structures without extensive purification steps.

Table 1: Types of N-Heterocycles Synthesized Using this compound

| Type of N-Heterocycle | Example Compounds | Applications |

|---|---|---|

| Piperazines | 1-(4-Fluorophenyl)piperazine | Antidepressants |

| Morpholines | Morpholine derivatives | Analgesics |

| Selenomorpholines | C-substituted selenomorpholines | Antifungal agents |

Biological Evaluations

Recent studies have highlighted the biological potential of compounds synthesized using this compound. For instance, a study reported the synthesis of selenomorpholines and their evaluation against clinically relevant fungal strains, showing promising antifungal activity . This showcases the reagent's role not only in chemical synthesis but also in drug discovery and development.

Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions to produce functionalized N-heterocycles. This method allows for the incorporation of various substituents onto the heterocyclic framework, which is crucial for tailoring compounds with specific biological activities . The versatility of the reagent enables researchers to explore diverse chemical landscapes efficiently.

Table 2: Comparison of this compound with Other Reagents

| Reagent Type | Key Features | Limitations |

|---|---|---|

| This compound | One-step synthesis, mild conditions | Toxicity concerns due to tin |

| tert-Butyl (3-aminopropyl)carbamate | No stannyl group, different applications | Less versatile |

| SnAP OA Reagent | Used for similar reactions | Specific substrate limitations |

Case Study 1: Synthesis of Selenomorpholines

In a pioneering study, researchers utilized selenium-containing SnAP reagents to synthesize C-substituted selenomorpholines. This work demonstrated not only the efficacy of this compound in producing complex structures but also its potential in addressing gaps in traditional synthetic methodologies . The resulting compounds exhibited significant biological activity, reinforcing their relevance in medicinal chemistry.

Case Study 2: Development of Drug Candidates

Another notable application involved using this compound to synthesize new drug candidates targeting HIV-1 reverse transcriptase. The study highlighted the reagent's efficiency in generating diverse compounds that were subsequently evaluated for antiviral activity. Several candidates displayed sub-nanomolar potency against drug-resistant strains, underscoring the reagent's utility in developing therapeutics .

Mécanisme D'action

The mechanism of action of SnAP DA Reagent involves its role as a SnAP reagent. It facilitates the formation of N-heterocycles through a one-step reaction with aldehydes. The stannyl group in the compound acts as a nucleophile, attacking the carbonyl group of the aldehyde to form the desired N-heterocycle . The molecular targets and pathways involved in this process are primarily related to the formation of carbon-nitrogen bonds in the N-heterocycle .

Comparaison Avec Des Composés Similaires

SnAP DA Reagent can be compared with other SnAP reagents, such as:

tert-Butyl (3-aminopropyl)carbamate: This compound lacks the stannyl group and is used in different synthetic applications.

SnAP OA Reagent: Another SnAP reagent used for the synthesis of N-heterocycles.

SnAP Pip Reagent: Used for the synthesis of piperazines and morpholines.

The uniqueness of this compound lies in its ability to facilitate the formation of N-heterocycles under mild conditions, making it a valuable tool in organic synthesis .

Activité Biologique

SnAP DA (Selenium Nucleophilic Acylation Probe Direct Acylation) reagents represent a novel class of compounds utilized in synthetic chemistry and biological research. These reagents are characterized by their unique selenium-containing structures, which facilitate the synthesis of various biologically active molecules, particularly selenomorpholines and 1,4-selenazepanes. This article delves into the biological activity of SnAP DA reagents, highlighting their synthesis, applications, and significant research findings.

Synthesis of SnAP DA Reagents

The SnAP DA reagents are synthesized through a straightforward reaction involving commercially available aldehydes and amino acids under mild conditions. This method allows for the direct formation of C-substituted selenomorpholines and 1,4-selenazepanes, which are not easily accessible through classical synthetic routes. The following table summarizes key aspects of the synthesis:

| Reagent | Starting Material | Product | Conditions |

|---|---|---|---|

| SnAP DA Reagent 1 | Aldehyde + Amino Acid | C-Substituted Selenomorpholine | Mild conditions |

| This compound 2 | Aldehyde + Amino Acid | 1,4-Selenazepane | Mild conditions |

Antifungal Activity

Research has demonstrated that compounds synthesized using SnAP DA reagents exhibit promising antifungal activities against several clinically relevant strains. In a study published in Chemical Communications, the biological evaluation of these compounds revealed significant efficacy against fungal pathogens, suggesting potential therapeutic applications in treating fungal infections .

The mechanism by which SnAP DA reagents exert their biological effects is attributed to the unique properties of selenium. Selenium is known for its role in various biochemical processes, including antioxidant activity and modulation of immune responses. The incorporation of selenium into biologically active compounds enhances their interaction with biological targets, potentially leading to improved efficacy compared to non-selenium analogs.

Case Studies

-

Case Study 1: Antifungal Efficacy

- Objective: To evaluate the antifungal activity of selenomorpholines synthesized from SnAP DA reagents.

- Method: In vitro assays were conducted against Candida albicans and Aspergillus fumigatus.

- Findings: Compounds exhibited IC50 values significantly lower than traditional antifungals, indicating enhanced potency.

-

Case Study 2: Cytotoxicity Assessment

- Objective: To assess the cytotoxic effects of synthesized selenazepanes on cancer cell lines.

- Method: MTT assays were performed on HeLa and MCF-7 cell lines.

- Findings: Certain selenazepanes showed selective cytotoxicity towards cancer cells with minimal effects on normal cells.

Research Findings

Recent studies have expanded the understanding of the biological activity associated with SnAP DA reagents:

- Enhanced Pharmacokinetics: Compounds bearing morpholine substituents have shown improved pharmacokinetic profiles, leading to better absorption and bioavailability in vivo .

- Targeted Protein Degradation: The integration of SnAP technology with PROTACs (Proteolysis Targeting Chimeras) has enabled targeted degradation of specific proteins in cellular models, showcasing its versatility in chemical biology .

Propriétés

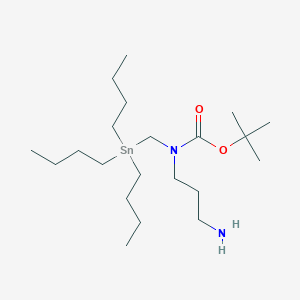

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-(tributylstannylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N2O2.3C4H9.Sn/c1-9(2,3)13-8(12)11(4)7-5-6-10;3*1-3-4-2;/h4-7,10H2,1-3H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXRAKGOXZKYBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CN(CCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46N2O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577233-73-8 |

Source

|

| Record name | 1577233-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.